molecular formula C12H14F3N3O5 B12804984 Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- CAS No. 132149-28-1

Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)-

Cat. No.: B12804984
CAS No.: 132149-28-1
M. Wt: 337.25 g/mol
InChI Key: NOFSEFRXBUPPDX-XLPZGREQSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally designated as 2,2,2-trifluoro-N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl]acetamide under IUPAC nomenclature. This name reflects its structural lineage from thymidine, with critical modifications at the 3' carbon:

  • Deoxygenation : Removal of the hydroxyl group at the 3' position of the deoxyribose moiety.
  • Trifluoroacetylation : Introduction of a trifluoroacetyl group (-COCF₃) via amide bond formation to the 3'-amine derivative.

The molecular formula is C₁₂H₁₅F₃N₃O₆ , derived from thymidine's base structure (C₁₀H₁₄N₂O₅) with additions from the trifluoroacetyl group (C₂F₃NO). Key spectral identifiers include:

Property Value
CAS Registry Number 132149-28-1
Molecular Weight 354.26 g/mol
Key Functional Groups Trifluoroacetamide, 3’-deoxy

X-ray crystallography reveals a distorted sugar pucker (C2’-endo conformation) due to steric interactions between the trifluoroacetyl group and adjacent substituents. This structural perturbation distinguishes it from canonical nucleosides and influences base-pairing fidelity in nucleic acid analogs.

Historical Context of Nucleoside Analog Development

The development of 3'-modified nucleosides originated from seminal work on antiviral agents in the 1980s. Key milestones include:

  • Zidovudine (AZT) : The 3'-azido modification in azidothymidine demonstrated potent HIV reverse transcriptase inhibition, establishing 3' functionalization as a viable strategy for antiviral design.
  • Dideoxynucleosides : Compounds like 2',3'-dideoxythymidine (ddT) highlighted the importance of 3'-hydroxyl elimination in terminating DNA chain elongation.
  • Modern Fluorinated Analogs : Introduction of fluorine-containing groups, as seen in this compound, emerged from efforts to enhance metabolic stability and blood-brain barrier permeability.

This compound builds upon these foundations by combining deoxygenation with trifluoroacetylation—a dual modification strategy addressing both enzymatic recognition and pharmacokinetic optimization.

Significance of Trifluoroacetyl Modifications in Medicinal Chemistry

The trifluoroacetyl group confers three critical advantages:

Electronic Effects :

  • The strong electron-withdrawing nature of the -CF₃ group increases amide bond stability, resisting enzymatic hydrolysis compared to acetylated analogs.
  • Alters pKa of adjacent functional groups, potentially enhancing hydrogen-bonding capacity with target proteins.

Steric Considerations :

  • The bulky trifluoromethyl group creates steric hindrance, modulating interactions with nucleoside transporters and phosphorylation enzymes.
  • Molecular dynamics simulations suggest this group induces a 15° tilt in the glycosidic bond angle compared to unmodified thymidine.

Lipophilicity Enhancement :

  • LogP increases by 1.8 units relative to thymidine, improving membrane permeability.
  • Trifluoroacetylation reduces aqueous solubility from 32 mg/mL (thymidine) to 9 mg/mL, necessitating prodrug strategies for therapeutic applications.

Comparative analysis with related compounds:

Modification logP Metabolic Half-life (h)
Thymidine -0.45 0.5
3’-Amino-thymidine 0.12 1.2
3’-Trifluoroacetyl 1.35 4.8

Data derived from

This trifluoroacetylated derivative exemplifies rational drug design principles, balancing structural mimicry of natural nucleosides with targeted physicochemical optimization. Current research focuses on its potential as:

  • A chain-terminating agent in viral reverse transcriptase inhibition
  • A metabolic probe for studying nucleotide excision repair mechanisms
  • A precursor for radiofluorination in PET tracer development

Properties

CAS No.

132149-28-1

Molecular Formula

C12H14F3N3O5

Molecular Weight

337.25 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide

InChI

InChI=1S/C12H14F3N3O5/c1-5-3-18(11(22)17-9(5)20)8-2-6(7(4-19)23-8)16-10(21)12(13,14)15/h3,6-8,19H,2,4H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1

InChI Key

NOFSEFRXBUPPDX-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(F)(F)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material and Initial Protection

The synthesis typically begins with thymidine as the starting material. The 5'-hydroxy group is selectively protected to prevent side reactions during subsequent transformations. Common protecting groups include:

  • 4-monomethoxytrityl chloride (MMTrCl) for selective 5'-O-protection in pyridine, yielding 5'-O-protected thymidine derivatives with high yields (~85-95%).

  • Alternatively, trityl chloride in pyridine can be used to protect the 5'-hydroxy group, as demonstrated in related thymidine derivatives.

Activation of the 3'-Hydroxy Group

The 3'-hydroxy group is converted into a good leaving group to enable nucleophilic substitution:

  • Treatment with trifluoromethanesulfonic anhydride (triflic anhydride) in methylene chloride with pyridine at low temperature (-10°C to 0°C) converts the 3'-OH into a triflate (3'-O-trifluoromethanesulfonate) intermediate.

  • This intermediate is highly reactive and can be used directly in the next step without purification.

Introduction of the Azido Group

The triflate intermediate is reacted with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature for 2 hours to substitute the triflate with an azido group at the 3'-position.

  • This step proceeds with inversion of configuration at the 3'-carbon, yielding the 3'-azido-3'-deoxy derivative.

  • The azido intermediate is often isolated as a crude product and purified by silica gel chromatography.

Reduction of Azido to Amino Group

The azido group is then reduced to the amino group:

  • Treatment with triphenylphosphine (PPh3) in pyridine at room temperature for 2 hours, followed by hydrolysis with concentrated ammonium hydroxide, converts the azido group to the 3'-amino group.

  • This method is mild and preserves the stereochemistry and integrity of the nucleoside.

Protection of the Amino Group with Trifluoroacetyl

The free amino group is protected by reaction with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride to form the trifluoroacetyl amide:

  • This step is typically performed in anhydrous conditions, often in pyridine or dichloromethane, at low temperature to avoid side reactions.

  • The trifluoroacetyl group stabilizes the amino functionality and facilitates purification and handling.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Purpose Yield (%) Notes
1 4-Monomethoxytrityl chloride, pyridine 5'-OH protection 85-95 Selective protection of 5'-OH
2 Trifluoromethanesulfonic anhydride, pyridine, CH2Cl2, 0°C Convert 3'-OH to triflate - Intermediate used crude
3 Sodium azide, DMF, RT Substitute triflate with azide ~43 Inversion of configuration
4 Triphenylphosphine, pyridine, NH4OH Azide reduction to amino group - Mild conditions, preserves stereochemistry
5 Trifluoroacetic anhydride or chloride Protect amino group as trifluoroacetyl amide - Stabilizes amino group

Additional Notes and Research Findings

  • The use of protecting groups such as MMTr is crucial to avoid side reactions and to achieve regioselectivity in the modification of the sugar moiety.

  • The triflate intermediate is highly reactive and must be handled carefully, often used immediately in the next step to avoid decomposition.

  • The azide substitution is a common strategy in nucleoside chemistry to introduce amino groups after reduction, providing a versatile handle for further modifications.

  • The trifluoroacetyl protection of the amino group enhances the compound's stability and is compatible with subsequent synthetic steps or biological assays.

  • Alternative methods such as Barton-type deoxygenation or fluorination have been reported for related nucleoside analogues but are less relevant for the trifluoroacetyl amino derivative.

Chemical Reactions Analysis

Types of Reactions

3’-Trifluoroacetylamino-3’-dT undergoes various chemical reactions, including:

    Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield 3’-amino-3’-deoxythymidine.

    Substitution: The trifluoroacetyl group can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 3’-Amino-3’-deoxythymidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- includes a trifluoroacetyl group attached to the amino group at the 3' position of the deoxythymidine molecule. The synthesis typically involves several key steps that allow for scalability and customization based on research needs. The unique trifluoroacetyl modification enhances its chemical reactivity and biological activity compared to unmodified thymidine.

Biological Activities

Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- exhibits several biological activities typical of nucleoside analogs:

  • Incorporation into DNA : This compound can be integrated into DNA during replication, potentially leading to mutations or inhibiting viral replication processes.
  • Antiviral Properties : Similar compounds have shown efficacy in inhibiting the growth of certain viruses by disrupting their normal replication mechanisms.
  • Interaction with Enzymes : Interaction studies indicate that this compound can alter enzyme kinetics and substrate specificity, crucial for understanding its therapeutic roles against viral infections .

Applications in Research

The applications of Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- span several areas:

  • Molecular Biology : It serves as a valuable tool for studying DNA metabolism and enzyme interactions.
  • Antiviral Research : Its potential to inhibit viral replication makes it a candidate for developing antiviral therapies.
  • Cancer Research : Modified nucleosides like this one are being explored for their anticancer properties due to their ability to interfere with DNA synthesis in rapidly dividing cells.

Case Studies and Research Findings

Recent studies have highlighted the potential of Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- in various contexts:

  • Antiviral Activity : Research indicates that similar trifluoromethyl pyrimidine derivatives exhibit significant antiviral properties. For instance, studies have shown that these compounds can effectively inhibit specific viral strains by integrating into their genetic material .
  • Anticancer Potential : Preliminary screenings have demonstrated that compounds structurally related to Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- possess moderate to excellent anticancer activities against various cancer cell lines, suggesting a pathway for therapeutic development .

Mechanism of Action

The mechanism of action of 3’-Trifluoroacetylamino-3’-dT involves its incorporation into DNA during replication. The trifluoroacetyl group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of DNA synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Structural Modifications

  • Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)-: Features a 3'-deoxy backbone with a trifluoroacetylated amino group. This modification likely enhances lipophilicity and resistance to deamination compared to unmodified thymidine .
  • FLT (3'-Deoxy-3'-Fluorothymidine) : Substitutes the 3'-OH with fluorine, enabling PET imaging via 18F radiolabeling. The fluorine atom mimics a hydroxyl group, facilitating transport via nucleoside transporters .
  • BrdU (5-Bromo-2'-deoxyuridine) / EdU (5-Ethynyl-2'-deoxyuridine) : Modified at the 5-position of the pyrimidine ring. BrdU incorporates into DNA, enabling proliferation tracking via antibody detection, while EdU uses click chemistry for labeling .
  • FMAU (1-(2-Deoxy-2-Fluoro-β-D-Arabinofuranosyl)-5-Methyluracil): Contains a fluorine in the arabinofuranosyl configuration, allowing incorporation into DNA and compatibility with viral thymidine kinases .

Functional and Metabolic Differences

  • Uptake and Competition: FLT uptake is inversely correlated with endogenous thymidine concentrations in tumors, a phenomenon validated across 22 preclinical models . The trifluoroacetylated compound may exhibit similar competition but with altered pharmacokinetics due to its modified structure .
  • Enzymatic Interactions : FLT’s reliance on TK1 activity is well-documented, with studies showing a strong correlation between FLT uptake and TK1 expression in lung tumors (r = 0.87, p < 0.0001) . The trifluoroacetyl group could influence binding kinetics to TK1 or other enzymes, though this requires experimental validation.
  • Metabolic Stability : The trifluoroacetyl group is expected to confer resistance to deaminases, similar to how 5'-O-mesylthymidine derivatives resist hydrolysis . In contrast, FLT undergoes minimal metabolism beyond phosphorylation, making it ideal for PET imaging .

Research Findings and Implications

  • FLT as a Benchmark: FLT’s validation in clinical settings (e.g., solitary pulmonary nodule diagnosis) highlights the importance of 3'-modifications in balancing tracer uptake and metabolic stability . The trifluoroacetylated compound could offer similar advantages with enhanced stability.
  • Antiviral Potential: Analogous to FMAU, which targets viral TK, the trifluoroacetylated derivative might show affinity for viral or human TKs, warranting studies on its antiviral or diagnostic efficacy .
  • Transport Challenges: demonstrates that FLT and FMAU rely on ENT1/2 transporters, while thymidine uses multiple pathways. The trifluoroacetyl group’s impact on transporter affinity remains a critical unknown .

Biological Activity

Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)-, commonly referred to as 3'-trifluoroacetylamino-3'-deoxythymidine, is a modified nucleoside analog of thymidine. This compound exhibits biological activities typical of nucleoside analogs, including potential antiviral and anticancer properties. The trifluoroacetyl modification enhances its chemical reactivity and biological activity compared to unmodified nucleosides.

Chemical Structure and Properties

The molecular formula of Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- reflects its unique structural characteristics:

  • Base Structure : It retains the basic structure of thymidine with an additional trifluoroacetyl group attached to the amino group at the 3' position.
  • Chemical Reactivity : The trifluoroacetyl modification may enhance its efficacy in biological systems by improving stability and interaction with various enzymes involved in DNA metabolism.

Thymidine analogs are known for their ability to be incorporated into DNA during replication. This incorporation can lead to:

  • Mutations : The modified nucleoside can disrupt normal base pairing during DNA synthesis, potentially leading to mutations.
  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by integrating into viral DNA, thereby disrupting the replication process. For instance, studies have indicated that such modifications can enhance the antiviral activity against certain viruses by interfering with their replication mechanisms .

Antiviral Activity

Research indicates that Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- may exhibit antiviral properties similar to other nucleoside analogs. For example:

  • Inhibition Studies : In vitro studies have shown that modified thymidine analogs can inhibit the growth of specific viruses by integrating into their DNA .
  • Potential Applications : The compound's ability to alter enzyme kinetics and substrate specificity suggests potential therapeutic roles in antiviral treatments.

Anticancer Activity

Thymidine analogs have also been explored for their anticancer properties:

  • Cell Line Studies : Research has demonstrated that certain thymidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- have shown significant inhibition of murine sarcoma and leukemia cell lines .
  • Mechanistic Insights : The mechanism often involves the inhibition of key enzymes in nucleotide metabolism, leading to reduced proliferation of cancer cells.

Comparative Analysis of Thymidine Analogues

The following table summarizes the biological activities and unique features of several thymidine derivatives, including Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)-:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
ThymidineStandard nucleoside without modificationsBasic building block for DNALimited antiviral activity
3'-Amino-3'-deoxythymidineContains an amino group at the 3' positionExhibits antiviral propertiesModerate antiviral activity
3'-Deoxy-3'-acetamido-thymidineAcetamido group instead of trifluoroacetylDifferent reactivity profileVariable anticancer activity
Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- Trifluoroacetyl modificationEnhanced stability and interactionPromising antiviral and anticancer activity

Case Studies and Research Findings

  • Antiviral Efficacy : In a study on thymidine analogs, it was found that specific modifications could significantly enhance antiviral efficacy against viral pathogens . The incorporation of a trifluoroacetyl group was noted to improve binding affinity to viral polymerases.
  • Anticancer Potential : Another study evaluated various thymidine derivatives for their anticancer properties. It highlighted that certain modifications led to increased cytotoxicity against cancer cell lines, indicating potential for therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the trifluoroacetyl group into 3'-deoxy-3'-amino thymidine derivatives?

  • Methodological Answer : The trifluoroacetyl group can be introduced via acylation reactions using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under anhydrous conditions. A typical protocol involves reacting 3'-deoxy-3'-amino thymidine with TFAA in tetrahydrofuran (THF) at 0–5°C for 2–4 hours, followed by purification via column chromatography to isolate the product . Monitoring the reaction by thin-layer chromatography (TLC) ensures completion, and triethylamine (Et3_3N) may be added to neutralize byproducts like HCl .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (1^1H, 13^13C, 19^19F) confirms the trifluoroacetyl group’s presence and positional specificity. For crystallographic validation, X-ray diffraction studies (as described in supplementary methods of phosphazene syntheses) can resolve structural ambiguities . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight confirmation .

Q. What in vitro assays are suitable for assessing the incorporation efficiency of this thymidine analog into DNA?

  • Methodological Answer : Competitive incorporation assays using DNA polymerases (e.g., Taq or Klenow fragment) in the presence of natural thymidine and its analog can quantify relative incorporation efficiency. Radiolabeled (e.g., 3^3H) or fluorescently tagged nucleotides are used as tracers. Gel electrophoresis or capillary sequencing identifies misincorporation events . For cell-based studies, thymidine kinase 1 (TK1) activity assays measure phosphorylation rates, a prerequisite for DNA incorporation .

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